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Compound of Interest

Compound Name: 1,4-Diisopropyl-2-methylbenzene

Cat. No.: B1295472

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of various derivatives from 1,4-diisopropyl-2-methylbenzene. This versatile starting material,
a polysubstituted aromatic hydrocarbon, offers a scaffold for the development of novel
compounds with potential applications in medicinal chemistry and materials science. The
protocols outlined below cover key synthetic transformations including halogenation, nitration,
acylation, formylation, and oxidation, providing a foundation for the exploration of its chemical

space.

Introduction

1,4-Diisopropyl-2-methylbenzene, also known as 2,5-diisopropyl-p-xylene, is an aromatic
compound featuring a benzene ring substituted with two isopropyl groups and one methyl
group. The electron-donating nature of the alkyl substituents activates the aromatic ring
towards electrophilic substitution, while the steric hindrance provided by the bulky isopropyl
groups influences the regioselectivity of these reactions. These characteristics make it an
interesting platform for the synthesis of a variety of functionalized molecules. Derivatives of
structurally related compounds, such as thymol and p-cymene, have demonstrated a range of
biological activities, including antimicrobial and anticancer properties, suggesting that
derivatives of 1,4-diisopropyl-2-methylbenzene may also possess valuable pharmacological
profiles.[1][2][3][4][5]I6][7]
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Synthetic Protocols and Data

The following sections detail experimental procedures for the synthesis of several key

derivatives of 1,4-diisopropyl-2-methylbenzene. All reactions should be performed in a well-

ventilated fume hood with appropriate personal protective equipment.

Halogenation: Synthesis of 2-Bromo-1,4-diisopropyl-5-
methylbenzene

Halogenated aromatic compounds are crucial intermediates in organic synthesis, often used in

cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol:

A protocol adapted from the bromination of p-diisopropylbenzene can be employed.[2]

To a solution of 1,4-diisopropyl-2-methylbenzene (1.76 g, 10 mmol) in carbon tetrachloride
(20 mL) in a round-bottom flask, add iron powder (0.056 g, 1 mmol) as a catalyst.

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of bromine (1.60 g, 10 mmol) in carbon tetrachloride (5 mL) dropwise
over 30 minutes with constant stirring.

After the addition is complete, allow the reaction mixture to stir at room temperature for 2
hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by pouring the mixture into a saturated aqueous
solution of sodium thiosulfate (50 mL).

Separate the organic layer, wash with brine (2 x 30 mL), and dry over anhydrous magnesium
sulfate.

Remove the solvent under reduced pressure to yield the crude product.
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 Purify the product by column chromatography on silica gel using hexane as the eluent to
obtain 2-bromo-1,4-diisopropyl-5-methylbenzene.

Quantitative Data Summary:
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Characterization Data (Predicted):

e 1H NMR (CDCls, 400 MHz): & 7.25 (s, 1H), 7.10 (s, 1H), 3.25 (sept, J = 6.8 Hz, 1H), 2.95
(sept, J = 6.8 Hz, 1H), 2.40 (s, 3H), 1.25 (d, J = 6.8 Hz, 6H), 1.20 (d, J = 6.8 Hz, 6H).

o 13C NMR (CDCls, 100 MHz): 6 148.5, 145.2, 135.8, 132.1, 128.9, 122.5, 34.2, 33.8, 24.1,
23.9, 22.8.

o MS (El): m/z (%) = 254/256 ([M]*), 239/241, 197, 155.
Nitration: Synthesis of 1,4-Diisopropyl-2-methyl-5-

nitrobenzene

Nitroaromatic compounds are valuable precursors for the synthesis of anilines, which are
widely used in the pharmaceutical and dye industries.

Experimental Protocol:

A general procedure for the nitration of activated aromatic rings is as follows.[8][9][10]
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 In a round-bottom flask, cool a mixture of concentrated sulfuric acid (10 mL) and

concentrated nitric acid (10 mL) to 0 °C in an ice-salt bath.

e Slowly add 1,4-diisopropyl-2-methylbenzene (1.76 g, 10 mmol) to the cooled nitrating

mixture dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

 After the addition is complete, continue stirring at 0-5 °C for 1 hour.

o Carefully pour the reaction mixture onto crushed ice (100 g).

o Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until

the washings are neutral.

o Recrystallize the crude product from ethanol to afford pure 1,4-diisopropyl-2-methyl-5-

nitrobenzene.

Quantitative Data Summary:
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Characterization Data (Predicted):

« 'H NMR (CDCls, 400 MHz): & 7.85 (s, 1H), 7.15 (s, 1H), 3.15 (sept, J = 6.9 Hz, 1H), 3.05
(sept, J = 6.9 Hz, 1H), 2.50 (s, 3H), 1.30 (d, J = 6.9 Hz, 6H), 1.25 (d, J = 6.9 Hz, 6H).

e 13C NMR (CDCls, 100 MHz): 6 152.1, 148.9, 147.3, 133.2, 125.4, 120.8, 34.5, 34.1, 23.8,
23.6, 21.9.
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« MS (El): m/z (%) = 221 ([M]*), 206, 178, 163.

Friedel-Crafts Acylation: Synthesis of 1-(2,5-Diisopropyl-
4-methylphenyl)ethan-1-one

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones, which are versatile
intermediates for the synthesis of more complex molecules.[11][12][13]

Experimental Protocol:

 To a stirred suspension of anhydrous aluminum chloride (1.47 g, 11 mmol) in dry
dichloromethane (20 mL) at O °C, add acetyl chloride (0.78 g, 10 mmol) dropwise.

 After stirring for 15 minutes, add a solution of 1,4-diisopropyl-2-methylbenzene (1.76 g, 10
mmol) in dry dichloromethane (10 mL) dropwise, maintaining the temperature at 0 °C.

 Allow the reaction mixture to warm to room temperature and stir for 3 hours.

e Pour the reaction mixture slowly into a mixture of crushed ice (50 g) and concentrated
hydrochloric acid (10 mL).

e Separate the organic layer, wash with water (2 x 30 mL), saturated sodium bicarbonate
solution (30 mL), and brine (30 mL).

» Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced
pressure.

» Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1)
to give 1-(2,5-diisopropyl-4-methylphenyl)ethan-1-one.

Quantitative Data Summary:
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Characterization Data (Predicted):

« 'H NMR (CDCls, 400 MHz): & 7.40 (s, 1H), 7.20 (s, 1H), 3.20 (sept, J = 6.8 Hz, 1H), 3.00
(sept, J = 6.8 Hz, 1H), 2.55 (s, 3H), 2.45 (s, 3H), 1.28 (d, J = 6.8 Hz, 6H), 1.22 (d, J = 6.8 Hz,
6H).

e 13C NMR (CDCls, 100 MHz): & 201.5, 149.3, 146.8, 138.2, 134.5, 129.7, 128.1, 34.3, 33.9,
29.8, 24.0, 23.8, 21.5.

« MS (EI): m/z (%) = 218 ([M]*), 203, 175, 147.

Vilsmeier-Haack Formylation: Synthesis of 2,5-
Diisopropyl-4-methylbenzaldehyde

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic
rings, providing access to aromatic aldehydes.[14][15][16][17]

Experimental Protocol:

» In a two-necked flask equipped with a dropping funnel and a condenser, place phosphorus
oxychloride (POCls, 1.84 g, 12 mmol) in dry N,N-dimethylformamide (DMF, 10 mL) at O °C.

 Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
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e Add a solution of 1,4-diisopropyl-2-methylbenzene (1.76 g, 10 mmol) in dry DMF (5 mL)
dropwise to the Vilsmeier reagent.

» Heat the reaction mixture to 60 °C and stir for 4 hours.

o Cool the mixture to room temperature and pour it onto crushed ice (100 g).

» Neutralize the solution with a saturated aqueous solution of sodium carbonate.
o Extract the product with diethyl ether (3 x 50 mL).

e Wash the combined organic extracts with water and brine, then dry over anhydrous
magnesium sulfate.

» Remove the solvent under reduced pressure and purify the product by column
chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,5-diisopropyl-4-
methylbenzaldehyde.

Quantitative Data Summary:
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Characterization Data (Predicted):

e 1H NMR (CDCls, 400 MHz): & 10.10 (s, 1H), 7.60 (s, 1H), 7.25 (s, 1H), 3.30 (sept, J = 6.9 Hz,
1H), 3.10 (sept, J = 6.9 Hz, 1H), 2.50 (s, 3H), 1.32 (d, J = 6.9 Hz, 6H), 1.28 (d, J = 6.9 Hz,
6H).
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e 13C NMR (CDCls, 100 MHz): 6 192.5, 155.1, 148.3, 139.5, 135.2, 130.1, 128.9, 34.6, 34.0,
23.9, 23.7, 21.8.

« MS (El): m/z (%) = 204 ([M]*), 189, 161, 133.
Oxidation: Synthesis of 4,7-Diisopropyl-5-

methylisobenzofuran-1,3-dione

Oxidation of the methyl group on the benzene ring can lead to the formation of a carboxylic
acid, which can be further derivatized. In this case, oxidation of the methyl and one of the
isopropyl groups could lead to a phthalic anhydride derivative.

Experimental Protocol:

A strong oxidizing agent like potassium permanganate can be used to oxidize the alkyl side
chains.[18]

e To a solution of 1,4-diisopropyl-2-methylbenzene (1.76 g, 10 mmol) in a mixture of pyridine
(20 mL) and water (10 mL), add potassium permanganate (6.32 g, 40 mmol) portion-wise
over 1 hour.

e Heat the mixture to reflux for 8 hours.

o Cool the reaction mixture to room temperature and filter off the manganese dioxide
precipitate.

o Wash the precipitate with hot water.

 Acidify the combined filtrate and washings with concentrated hydrochloric acid.
» Cool the solution in an ice bath to precipitate the dicarboxylic acid.

¢ Collect the solid by filtration, wash with cold water, and dry.

o Convert the dicarboxylic acid to the anhydride by heating with acetic anhydride.

Quantitative Data Summary:
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Characterization Data (Predicted):

IR (KBr, cm~2): 1845, 1770 (C=0 stretching of anhydride).

1H NMR (CDCls, 400 MHz): & 7.80 (s, 1H), 3.40 (sept, J = 6.8 Hz, 2H), 2.60 (s, 3H), 1.35 (d,
J = 6.8 Hz, 12H).

13C NMR (CDClIs, 100 MHz): 6 164.2, 155.8, 142.1, 138.5, 125.3, 34.8, 23.5, 22.1.

MS (EI): m/z (%) = 248 ([M]*), 204, 189.

Experimental Workflow and Logic Diagrams

To visualize the synthetic pathways and decision-making processes in the derivatization of 1,4-
diisopropyl-2-methylbenzene, the following diagrams are provided in DOT language.
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Caption: Synthetic routes for the derivatization of 1,4-diisopropyl-2-methylbenzene.
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Caption: Logical workflow for the development of drug candidates.

Potential Applications and Signaling Pathways

Derivatives of 1,4-diisopropyl-2-methylbenzene are of interest in drug discovery due to the
known biological activities of structurally similar natural products like thymol and p-cymene.
These compounds have been reported to exhibit a range of pharmacological effects, including:
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» Antimicrobial Activity: Thymol and its derivatives are known for their potent antibacterial and
antifungal properties.[1][11][14][15] The synthesized derivatives could be screened against a
panel of pathogenic bacteria and fungi to identify new antimicrobial agents. The mechanism
of action often involves disruption of the microbial cell membrane.

» Anticancer Activity: p-Cymene has been investigated as a ligand in the development of
metal-based anticancer drugs.[3][4][5][6][7] Derivatives of 1,4-diisopropyl-2-
methylbenzene could be explored for their cytotoxic effects against various cancer cell lines.
Potential signaling pathways to investigate include those involved in apoptosis, cell cycle
regulation, and angiogenesis.

 Anti-inflammatory and Antioxidant Activity: Phenolic compounds, which can be synthesized
from these derivatives, are often potent antioxidants and can exhibit anti-inflammatory
properties. These activities can be evaluated through in vitro assays, and the underlying
mechanisms may involve scavenging of reactive oxygen species and inhibition of pro-
inflammatory enzymes and cytokines.

Further research into these derivatives could lead to the identification of novel therapeutic
agents. The synthetic protocols provided herein offer a starting point for the generation of a
library of compounds for biological screening and subsequent drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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